molecular formula C12H14ClNO4S B14991552 1-[(2-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 630049-60-4

1-[(2-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B14991552
CAS No.: 630049-60-4
M. Wt: 303.76 g/mol
InChI Key: ZIIVHPIAJQYXRH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-chlorobenzenesulfonyl chloride with piperidine-3-carboxylic acid under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-[(2-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid can be compared to other sulfonyl-containing piperidine derivatives. Similar compounds include:

  • 1-[(2-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid
  • 1-[(2-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid
  • 1-[(2-Methylphenyl)sulfonyl]piperidine-3-carboxylic acid

These compounds share structural similarities but differ in their substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities .

Properties

CAS No.

630049-60-4

Molecular Formula

C12H14ClNO4S

Molecular Weight

303.76 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C12H14ClNO4S/c13-10-5-1-2-6-11(10)19(17,18)14-7-3-4-9(8-14)12(15)16/h1-2,5-6,9H,3-4,7-8H2,(H,15,16)

InChI Key

ZIIVHPIAJQYXRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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